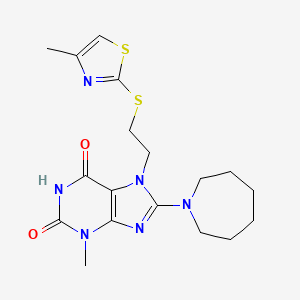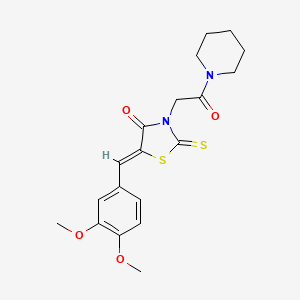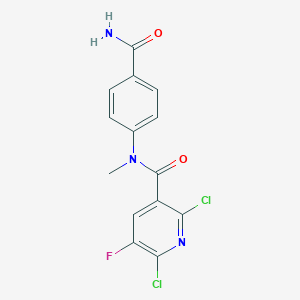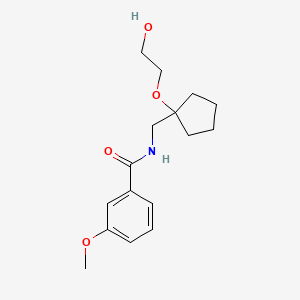
3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a boron-containing indazole derivative that has shown promising results in various studies.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure Analysis : This compound is a significant intermediate in the synthesis of 1H-indazole derivatives. Researchers Ye et al. (2021) conducted a study focusing on the synthesis and structural confirmation of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a related compound. They confirmed its structure using spectroscopic methods and X-ray diffraction, further backed by density functional theory (DFT) calculations. This research highlights the compound's role in chemical synthesis and its structural characteristics (Ye et al., 2021).
Characterization and DFT Studies : Another study by Liao et al. (2022) focused on synthesizing and characterizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. They confirmed the structure through spectroscopic methods and X-ray diffraction, aligning with DFT results. Such studies are crucial for understanding the molecular structure and properties of related compounds (Liao et al., 2022).
Molecular Structure Optimization : A related study by Huang et al. (2021) on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, an intermediate with similar structural features, involved synthesis, structural confirmation, and DFT calculations. This work emphasizes the importance of DFT in predicting and confirming the molecular structure of such compounds (Huang et al., 2021).
Pharmacological and Biological Studies
Stimulating Gaseous Monoxide-Generating Enzymes : Research by Liu et al. (2009) explored the effects of YC-1, a benzylindazole derivative, on the expression of gaseous monoxide-generating enzymes in vascular smooth muscle cells. Although not directly focusing on the compound , this study underlines the potential of indazole derivatives in influencing cellular processes (Liu et al., 2009).
Antioxidant Properties : Polo et al. (2016) investigated the synthesis and antioxidant properties of indazole derivatives. Their study on tetrahydroindazoles, through spectroscopic characterization and crystal structure analysis, revealed moderate antioxidant activities. This implies that derivatives of 1H-indazole, including the compound , could potentially exhibit antioxidative properties (Polo et al., 2016).
Advanced Material Applications
- Boronated Phosphonium Salts Study : Morrison et al. (2010) studied boronated phosphonium salts containing arylboronic acid and related compounds, demonstrating their potential in delivering boron for medical applications. This research suggests potential uses of compounds with dioxaborolan-2-yl groups in advanced materials and medical applications (Morrison et al., 2010).
properties
IUPAC Name |
3-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)11-7-8-13-12(9-11)14(19-18-13)10-5-6-10/h7-10H,5-6H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAQNXMJUUDQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-dichloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2464197.png)

methanone](/img/structure/B2464201.png)

![1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2464203.png)


![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-phenoxyacetamide](/img/structure/B2464208.png)
